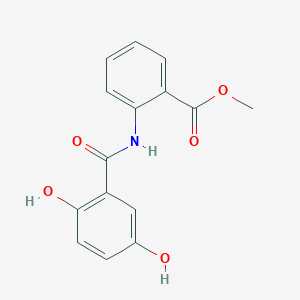![molecular formula C9H8Br2N2 B14592720 [(4-Methylphenyl)methylidene]carbonohydrazonoyl CAS No. 61199-52-8](/img/structure/B14592720.png)
[(4-Methylphenyl)methylidene]carbonohydrazonoyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Methylphenyl)methylidene]carbonohydrazonoyl is an organic compound with a unique structure that includes a 4-methylphenyl group attached to a carbonohydrazonoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylidene]carbonohydrazonoyl typically involves the reaction of 4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
[(4-Methylphenyl)methylidene]carbonohydrazonoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazonoyl compounds.
科学研究应用
[(4-Methylphenyl)methylidene]carbonohydrazonoyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(4-Methylphenyl)methylidene]carbonohydrazonoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
[(4-Methylphenyl)methylidene]hydrazine: Similar structure but lacks the carbonyl group.
[(4-Methylphenyl)methylidene]carbohydrazide: Contains an additional carbonyl group compared to [(4-Methylphenyl)methylidene]carbonohydrazonoyl.
[(4-Methylphenyl)methylidene]thiohydrazide: Contains a sulfur atom instead of an oxygen atom in the hydrazonoyl group.
Uniqueness
This compound is unique due to its specific combination of a 4-methylphenyl group and a carbonohydrazonoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
61199-52-8 |
|---|---|
分子式 |
C9H8Br2N2 |
分子量 |
303.98 g/mol |
IUPAC 名称 |
1,1-dibromo-N-[(4-methylphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C9H8Br2N2/c1-7-2-4-8(5-3-7)6-12-13-9(10)11/h2-6H,1H3 |
InChI 键 |
VCEXZRKBYNNUMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NN=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



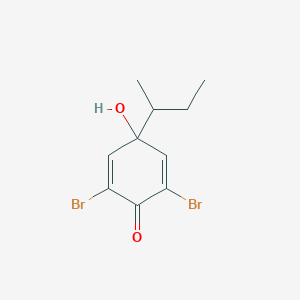
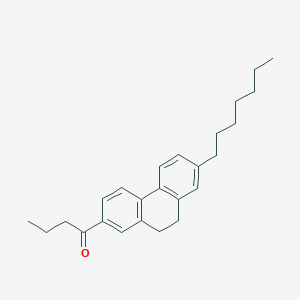
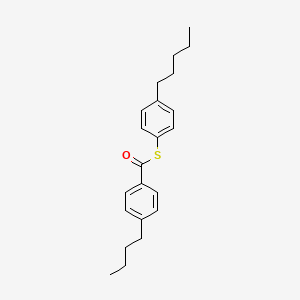
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
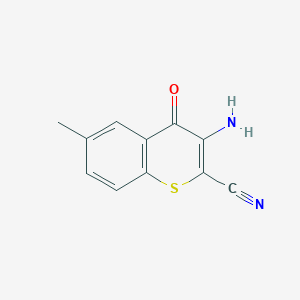
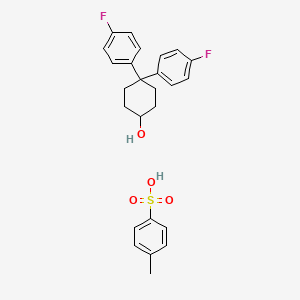
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)

![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
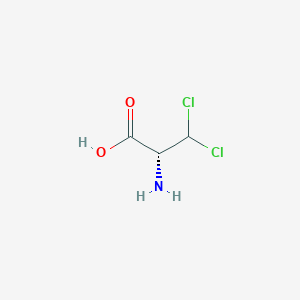
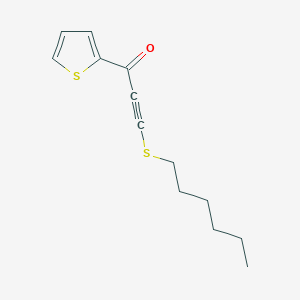
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
